Norgestrienone
Overview
Description
Norgestrienone, also known as 17α-ethynyltrienolone, is a synthetic progestin, a type of medication that mimics the effects of the natural hormone progesterone. It has been used in hormonal contraception, often in combination with ethinylestradiol. This compound was developed by Roussel Uclaf and has been registered for use primarily in France .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norgestrienone is synthesized through a multi-step process starting from estrone. The key steps involve:
Ethynylation: Introduction of an ethynyl group at the 17α position.
Hydroxylation: Addition of a hydroxyl group at the 17β position.
Cyclization: Formation of the cyclopenta[a]phenanthrene structure.
Oxidation and Reduction: Various oxidation and reduction steps to achieve the desired functional groups.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using the same principles as laboratory synthesis but optimized for efficiency and yield. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions, particularly at the ethynyl and hydroxyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles under basic or acidic conditions.
Major Products:
Oxidized Derivatives: Various ketones and alcohols.
Reduced Forms: Hydroxy derivatives.
Substituted Compounds: Halogenated and nucleophile-substituted derivatives.
Scientific Research Applications
Norgestrienone has been extensively studied for its applications in:
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Industry: Utilized in the production of contraceptive pills and other hormone-related medications.
Mechanism of Action
Norgestrienone exerts its effects by binding to progesterone receptors in the body. This binding mimics the action of natural progesterone, leading to changes in the endometrium and inhibition of ovulation. It also has some androgenic activity due to its affinity for androgen receptors .
Molecular Targets and Pathways:
Progesterone Receptors: Activation leads to changes in gene expression and inhibition of ovulation.
Androgen Receptors: Contributes to its androgenic effects.
Comparison with Similar Compounds
Norethisterone: Another synthetic progestin with similar uses but different chemical structure.
Levonorgestrel: A widely used progestin with higher potency and different pharmacokinetics.
Gestrinone: An analogue of norgestrienone with greater androgenic activity.
Uniqueness: this compound is unique due to its specific combination of progestogenic and androgenic activities. Its structure, particularly the presence of the C9(11) double bond, enhances its androgenic activity compared to other 19-nortestosterone derivatives .
Properties
CAS No. |
848-21-5 |
---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,8,10,12,17-18,22H,4-7,9,11H2,2H3/t17?,18?,19-,20-/m0/s1 |
InChI Key |
GVDMJXQHPUYPHP-GUMHCPJTSA-N |
Isomeric SMILES |
C[C@]12C=CC3=C4CCC(=O)C=C4CCC3C1CC[C@]2(C#C)O |
SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O |
Appearance |
Solid powder |
848-21-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Norgestrienone; Ogyline; Planor; A 301; A301; A-301 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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